5-Methyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Methyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H11N3O2/c1-10 (8 (14)12-9 (15)13-10)6-7-2-4-11-5-3-7/h2-5H,6H2,1H3, (H2,12,13,14,15) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.22 . It is a powder at room temperature . The melting point of this compound is between 259-260 degrees Celsius .Scientific Research Applications
Molecular Design and Synthesis
Compounds related to 5-Methyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione have been designed and synthesized for their potential hypoglycemic activity, demonstrating their utility in the development of novel therapeutic agents. For example, a series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized, evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, showcasing the compound's relevance in diabetes research (Oguchi et al., 2000).
Photophysical Behavior and Fluorescence Applications
Derivatives of this compound have been synthesized to explore their photophysical behavior, leading to the development of highly fluorescent organoboron complexes. These compounds exhibit strong absorptions across a wide UV-Vis spectrum range and are strongly emissive, with potential applications in bioorthogonal chemistry and as fluorescent probes (Garre et al., 2019).
Structural and Conformational Studies
The structural and conformational aspects of similar compounds have been investigated, providing insights into their molecular properties and potential applications in material science and drug design. For instance, the crystal structure and hydrogen-bonded network of 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione highlight its potential for further research in crystallography and molecular interactions (Varbanov et al., 2009).
Synthesis and Biological Activity
Novel synthetic routes and biological activities of related compounds underline their significance in the development of new therapeutic agents. For example, the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione and their evaluation for hypoglycemic and hypolipidemic activity in diabetic mice models demonstrate the compound's potential in metabolic disorder research (Kim et al., 2004).
Chemical Transformations and Synthesis Methods
Research on this compound derivatives has also focused on their chemical transformations and synthesis methods, contributing to the field of organic synthesis and providing new tools for chemical research. For instance, the unexpected photochemical transformation of imidazole derivatives containing the moiety led to the synthesis of novel imidazo[1,5-a]pyridine-5,8-dione derivatives, offering new pathways for synthesizing heterocyclic compounds (Melekhina et al., 2019).
Safety and Hazards
The safety information for 5-Methyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of EN300-9421101 is Tankyrase (TNKS) . TNKS belongs to the poly (ADP-ribose) polymerase family and plays an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
EN300-9421101 acts as a dual inhibitor of TNKS-1 and TNKS-2 . It binds to conserved residues GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This binding leads to the inhibition of TNKS, thereby affecting the Wnt β-catenin pathway .
Biochemical Pathways
The inhibition of TNKS by EN300-9421101 affects the Wnt β-catenin pathway . This pathway is crucial for cell growth and differentiation. The inhibition of TNKS leads to changes in this pathway, which can have downstream effects on cell proliferation and differentiation .
Result of Action
The inhibition of TNKS by EN300-9421101 can lead to changes in cell proliferation and differentiation due to its impact on the Wnt β-catenin pathway . This could potentially be used for the treatment of conditions where these processes are dysregulated, such as in certain types of cancer .
Properties
IUPAC Name |
5-methyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWDVSXVUCNYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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